REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[N:6][C:7](SC)=[CH:8][CH:9]=1)([O-:3])=[O:2].[S:12](=[O:16])(=O)(O)[OH:13].[Mn]([O-])(=O)(=O)=O.[K+].[CH3:23]C(C)=O>>[N+:1]([C:4]1[CH:5]=[N:6][C:7]([S:12]([CH3:23])(=[O:16])=[O:13])=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:2.3|
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Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=NC(=CC1)SC
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
230 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
to form a slurry
|
Type
|
CUSTOM
|
Details
|
The mixture that resulted
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
STIRRING
|
Details
|
stirred with a warm mixture of ethanol/methanol (10/1)
|
Type
|
FILTRATION
|
Details
|
The insoluble salt was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to provide a pale yellow solid
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized from ethanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=NC(=CC1)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.8 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |